1-[(2-Bromophenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(2-Bromophenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Bromophenyl)methyl]-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with 2-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions typically involve heating the reaction mixture in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, or substituted amines.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biological assays to study receptor interactions and enzyme activities.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-2-methylpiperazine can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-2-methylpiperazine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-[(2-Fluorophenyl)methyl]-2-methylpiperazine: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
1-[(2-Iodophenyl)methyl]-2-methylpiperazine: The iodine atom can enhance the compound’s ability to undergo certain types of reactions, such as cross-coupling reactions.
Each of these compounds has unique properties that can be exploited for specific applications, making this compound a valuable compound in its own right.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMRYATTOTBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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